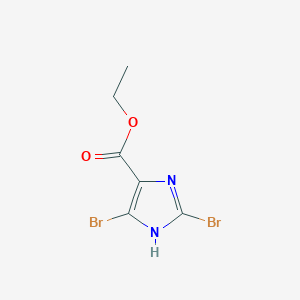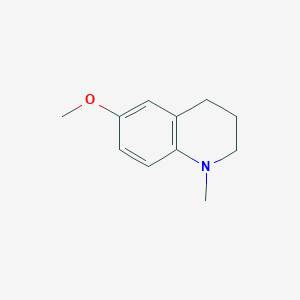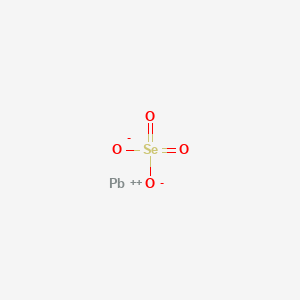
硒酸铅
描述
Lead (II) selenate is a selenate of lead, with the chemical formula PbSeO4 . It is a transparent solid and is poorly soluble in water .
Synthesis Analysis
Lead (II) selenate can be obtained by reacting a mixture of lead (II,IV) oxide and selenium dioxide with hydrogen peroxide . It can also be obtained through precipitation . Selenium nanoparticles can be synthesized by physical, chemical, and biological methods .Molecular Structure Analysis
The molecular formula of Lead (II) selenate is PbSeO4 . The molar mass is 350.16 .Chemical Reactions Analysis
The bioreduction of the Se-oxyanions produced elemental Se (Se (0)) and selenide, which later interacted with Pb (II) to produce lead selenide (PbSe) . Adsorption of Pb (II) onto the Se (0) nanoparticles and precipitation as the Se (0)-Pb complex might also have contributed to the simultaneous removal of Pb and Se .Physical and Chemical Properties Analysis
Lead (II) selenate has a density of 6.37 g·cm −3 . It is soluble in concentrated acids and has a solubility in water of 130 mg/l at 25 °C .科学研究应用
晶格性质和热膨胀
对硒酸铅物理性质的研究探索了其晶格常数和热膨胀。Pistorius 和 Pistorius (1962) 检查了硒酸铅的晶格常数及其在 20° 至 900° C 温度范围内的不同轴向上的热膨胀(Pistorius & Pistorius, 1962)。
生物矿化和环境修复
硒酸铅在用于环境修复的生物矿化中的作用一直是研究的主题。Mal、Sinharoy 和 Lens (2021) 使用厌氧颗粒污泥证明了通过生物矿化同时去除铅和硒,以形成硒化铅(Mal, Sinharoy, & Lens, 2021)。
络合滴定和分析方法
硒酸铅已用于分析化学,尤其是在硒的络合滴定中。郝 (1958) 描述了一种方法,其中硒酸盐用硝酸铅定量沉淀,然后滴定(Hao, 1958)。
对土壤性质和重金属固定化的影响
硒酸盐(包括硒酸铅)对土壤性质和重金属固定化的影响一直是一个重要的研究领域。Badora (2012) 研究了硒酸盐对限制土壤中铅毒性的影响及其对各种土壤性质的影响(Badora, 2012)。
与重金属的相互作用
硒衍生物(包括硒酸铅)与重金属的相互作用已被研究,以了解它们在各种背景下的行为。Feroci 等人。(1997) 探讨了硒衍生物与重金属离子(包括铅)之间的相互作用,揭示了配合物形成和稳定性的见解(Feroci et al., 1997)。
环境和农业研究
硒酸铅一直是环境科学和农业研究的一部分,研究其对生态系统和植物生长的影响。例如,已经对亚硒酸盐和硒酸盐施用对土壤和植物生物利用度的影响进行了研究(Ali et al., 2017)。
作用机制
Target of Action
Lead selenate, like other selenium compounds, primarily targets selenoproteins in the human body . These proteins play a crucial role in various biological processes, including antioxidant defense systems, thyroid hormone metabolism, and reproductive functions . .
Mode of Action
For instance, selenoproteins act as antioxidant warriors, participating indirectly in the mechanism of wound healing as oxidative stress reducers . They also regulate inflammatory cytokines . It’s plausible that lead selenate may have similar interactions, but specific studies on lead selenate are needed to confirm this.
Biochemical Pathways
Selenium, the key component of lead selenate, affects various biochemical pathways. It is incorporated into selenoproteins, thus supporting antioxidant defense systems . Selenium compounds can also influence the metabolism of thyroid hormones and control reproductive functions . .
Pharmacokinetics
Studies on similar selenium compounds like sodium selenite have shown linear pharmacokinetics . More research is needed to outline the specific ADME properties of lead selenate and their impact on its bioavailability.
Result of Action
Some selenium compounds have been reported to lead to dna fragmentation and activation of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . It’s plausible that lead selenate may have similar effects, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of selenium compounds. Factors such as soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability and speciation in the environment . .
安全和危害
未来方向
The role of selenium and its possible routes in translational decoding of selenocysteine, synthesis of selenoproteins, systemic action of selenoproteins and their indirect assimilation in the process of wound healing are being explored . The future development of Se-enriched products is also being prospected .
属性
IUPAC Name |
lead(2+);selenate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMXSWXQNCMWNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883503 | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-15-3 | |
| Record name | Lead selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61521P1U0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of lead selenate?
A1: Lead selenate has the molecular formula PbSeO4 [, ]. Its molecular weight is 351.16 g/mol.
Q2: How does the chemical shift in 207Pb NMR spectroscopy relate to the structure of lead-containing materials?
A2: Research indicates that the 207Pb chemical shifts observed in solid-state NMR are significantly influenced by the local electronic environment within the material []. This means that the chemical shift can provide valuable information about the coordination geometry, bonding interactions, and overall structure of lead-containing materials, including lead selenate.
Q3: Can you elaborate on the applications of lead selenate in analytical chemistry?
A3: Lead selenate plays a role in the quantitative determination of selenium []. The method involves precipitating selenate ions with lead nitrate in a slightly acidic solution containing ethyl alcohol. This precipitation is most effective at a pH of 2-3. The resulting lead selenate precipitate can be subsequently dissolved, and the lead content determined via complexometric titration using EDTA and a suitable indicator. This approach offers a rapid and accurate means of quantifying selenium.
Q4: What are the implications of electrolytic processes involving lead selenate?
A4: Studies have explored the electrolytic formation of selenic acid (H2SeO4) from lead selenate [, ]. This suggests the potential for utilizing lead selenate as a starting material in electrochemical processes to produce selenic acid, a valuable reagent in various chemical applications.
Q5: Are there any insights into the phase behavior of lead selenate with other lead compounds?
A5: Research on the lead oxide-lead selenate system [] provides insights into the phase relationships and potential reactions between these compounds at different temperatures and compositions. This information is valuable for understanding the behavior of lead selenate in mixed oxide systems.
Q6: What can you tell us about the coprecipitation behavior of lead selenate?
A6: Studies have investigated the coprecipitation of barium and lead selenates []. This type of research helps understand how the presence of other ions like barium can influence the precipitation efficiency and purity of lead selenate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


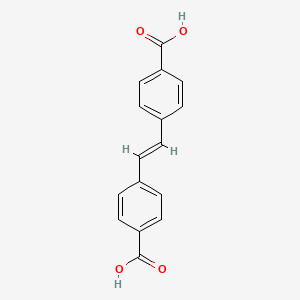
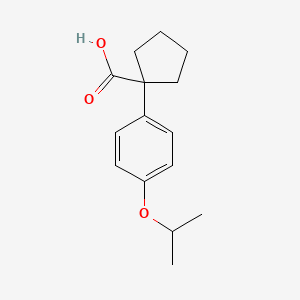
![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)
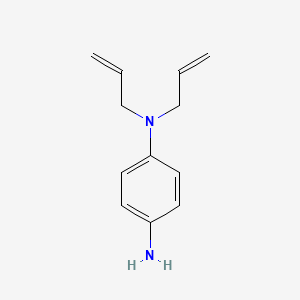

amino]-acetic acid](/img/structure/B3152765.png)
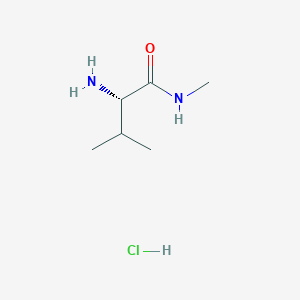
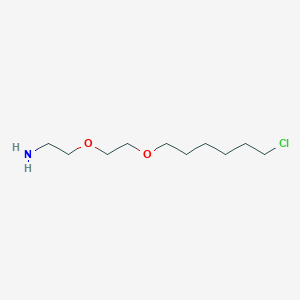
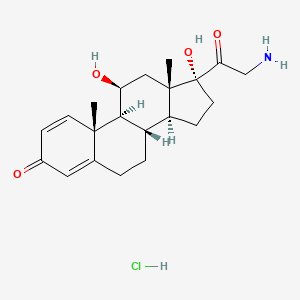
![4'-Tert-butyl[1,1'-biphenyl]-2-amine](/img/structure/B3152807.png)


